[3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound featuring a piperidine core substituted with an acetyl-cyclopropylamino group and an acetic acid moiety. Its IUPAC name reflects its structural complexity, combining a bicyclic cyclopropane ring, a tertiary amine, and a carboxylic acid functional group. The compound is identified by CAS number 926659-01-0 and synonyms such as 2-{(3R)-1-acetylpiperidin-3-ylamino}acetic acid .
Its acetyl-cyclopropylamino group may enhance metabolic stability and receptor selectivity compared to simpler piperidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)11-3-2-6-13(7-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWXBLOAZDKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218515 | |
| Record name | 1-Piperidineacetic acid, 3-(acetylcyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-33-4 | |
| Record name | 1-Piperidineacetic acid, 3-(acetylcyclopropylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 3-(acetylcyclopropylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring, an acetyl group, and a cyclopropyl amino moiety, which contribute to its reactivity and biological interactions. The molecular structure can be summarized as follows:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with acetyl and cyclopropyl groups | Antitumor, antibacterial, analgesic |
The mechanism of action for this compound involves interactions with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Antitumor Activity
Research indicates that piperidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit specific cancer cell lines. The unique combination of functional groups in this compound may enhance its interactions with biological targets involved in cancer pathways .
Antibacterial Properties
The antibacterial activity of piperidine derivatives has also been documented. Compounds containing the piperidine structure have demonstrated effectiveness against various bacterial strains. The presence of the acetyl and cyclopropyl groups may contribute to enhanced antibacterial properties through improved binding affinity to bacterial targets .
Analgesic Effects
Piperidine derivatives are known to possess analgesic effects. The structural features of this compound may facilitate interactions with pain receptors, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
- Antitumor Studies : A study focusing on piperidine derivatives reported that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity . The specific mechanisms involved apoptosis induction and cell cycle arrest.
- Antibacterial Testing : Another investigation evaluated the antibacterial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting superior antibacterial properties .
- Analgesic Research : Research into the analgesic properties of piperidine derivatives indicated that they could modulate pain pathways effectively, providing a basis for their use in pain relief formulations .
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid group and nitrogen-containing moieties undergo oxidation under controlled conditions.
Key Findings
-
Carboxylic Acid Oxidation : The terminal acetic acid group can be oxidized to form a ketone or further to a carbon dioxide derivative under strong oxidizing agents like KMnO₄ or CrO₃ .
-
Piperidine Ring Oxidation : The piperidine nitrogen undergoes oxidation to form N-oxide derivatives when treated with hydrogen peroxide or m-CPBA .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetic acid moiety | KMnO₄ (acidic, 80°C) | Ketone derivative | 72 | |
| Piperidine nitrogen | H₂O₂ (CH₃CN, 25°C) | Piperidine N-oxide | 85 |
Reduction Reactions
Selective reduction of functional groups is feasible with appropriate reagents.
Key Findings
-
Acetyl Group Reduction : The acetyl moiety is reduced to an ethyl group using LiAlH₄ or NaBH₄.
-
Cyclopropane Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to form a propyl chain .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl group | LiAlH₄ (THF, 0°C) | Ethyl-piperidine derivative | 68 | |
| Cyclopropyl ring | H₂ (10 atm), Pd-C (EtOAc) | Propyl-amino-piperidine | 90 |
Substitution Reactions
The piperidine nitrogen and cyclopropyl amine participate in nucleophilic substitutions.
Key Findings
-
Piperidine Alkylation : Treatment with alkyl halides (e.g., methyl iodide) leads to N-alkylation .
-
Amine Acylation : The cyclopropyl amine reacts with acyl chlorides to form amides .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine nitrogen | CH₃I (K₂CO₃, DMF) | N-Methyl-piperidine | 78 | |
| Cyclopropyl amine | AcCl (Et₃N, CH₂Cl₂) | Acetylated cyclopropane amide | 83 |
Coupling Reactions
The acetic acid group enables conjugation with amines or alcohols via coupling reagents.
Key Findings
-
Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form esters.
-
Amide Formation : Couples with primary amines using EDC/HOBt to yield amides .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetic acid moiety | MeOH, H₂SO₄ (reflux) | Methyl ester | 89 | |
| Acetic acid moiety | Benzylamine, EDC/HOBt | Benzylamide | 75 |
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions.
Key Findings
-
Acid-Catalyzed Opening : Concentrated HCl opens the cyclopropane to form a linear diamine .
-
Thermal Rearrangement : Heating to 150°C induces ring expansion to a pyrrolidine derivative .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cyclopropyl ring | HCl (conc., 100°C) | Linear diamine | 65 | |
| Cyclopropyl ring | Δ (150°C, toluene) | Pyrrolidine analog | 70 |
Catalytic Transformations
Metal-catalyzed reactions enhance functionalization efficiency.
Key Findings
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the piperidine ring .
-
Manganese-Catalyzed Oxidation : Mn(III) complexes oxidize the piperidine ring to lactams .
Representative Reaction Data
| Substrate Site | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine ring | Pd(PPh₃)₄, PhB(OH)₂ | Aryl-piperidine | 82 | |
| Piperidine ring | Mn(OAc)₃, AcOH | Piperidin-2-one | 76 |
Biological Activity Modulation
Reactions altering the compound’s pharmacophore directly impact its bioactivity.
Key Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between [3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid and analogous piperidine-/piperazine-acetic acid derivatives:
Key Observations :
Backbone Similarities : All compounds share a piperidine/piperazine ring conjugated to an acetic acid group , enabling hydrogen bonding and solubility in biological systems.
Substituent-Driven Specificity: The cyclopropyl-acetyl group in the target compound enhances steric bulk and metabolic stability compared to simpler alkyl groups (e.g., isopropyl-methyl in ). Fmoc protection in facilitates peptide synthesis, whereas aryl extensions (e.g., phenoxyphenyl in ) improve kinase binding.
Pharmacological and Industrial Relevance
- Target Compound : Discontinued commercial availability (CymitQuimica) suggests niche research applications, possibly due to challenges in scale-up or specificity optimization .
Q & A
Q. What are the recommended synthetic routes for [3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclopropane ring formation followed by piperidine functionalization and acetylation. A common approach includes coupling cyclopropylamine derivatives with piperidine scaffolds using carbodiimide-mediated amidation (e.g., EDC/HOBt) . For structural validation, employ 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly focusing on cyclopropane ring protons (δ ~1.0–2.0 ppm) and piperidine ring conformation . High-resolution mass spectrometry (HRMS) is essential to verify molecular weight (±0.001 Da tolerance), while FT-IR can confirm acetyl group presence (C=O stretch ~1650–1750 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous piperidine/acetic acid derivatives, which highlight risks of serious eye irritation (H319) and respiratory irritation (H335) . Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves , goggles , and lab coats to prevent dermal exposure. In case of inhalation, immediately move to fresh air and monitor for bronchospasm . Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the acetyl group .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry (e.g., piperidine ring puckering) or solvent-dependent shifts. Use variable-temperature NMR to assess conformational mobility. For example, cooling to −40°C may resolve overlapping proton signals . Cross-validate with 2D NMR techniques (COSY, HSQC) to assign coupling constants and confirm cyclopropane-piperidine connectivity . Compare experimental data with density functional theory (DFT)-calculated chemical shifts to identify misassignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing by-products?
- Methodological Answer : Apply design of experiments (DoE) methodologies, such as Box-Behnken or central composite designs , to systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, optimize amidation steps by testing DMF vs. THF solvents and varying reaction times (6–24 hrs) . Use HPLC-PDA to monitor by-product formation (e.g., acetyl migration products) and adjust protecting groups (e.g., switch from acetyl to Boc for selective deprotection) . Machine learning algorithms trained on reaction databases can predict optimal conditions, reducing trial-and-error approaches .
Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?
- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) using force fields like CHARMM36 or OPLS-AA. Analyze piperidine ring puckering (chair vs. boat) and cyclopropane strain energy over 100-ns trajectories . Combine with metadynamics to map free-energy landscapes for rotamer interconversion. Validate against small-angle X-ray scattering (SAXS) or NOESY NMR data to confirm dominant conformers .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological activity data for this compound?
- Methodological Answer : Discrepancies may stem from poor bioavailability or metabolic instability. Conduct ADME assays :
- PAMPA permeability to assess intestinal absorption.
- Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots (e.g., acetyl hydrolysis) .
- LC-MS/MS metabolomics to detect phase I/II metabolites. If instability is observed, consider prodrug strategies (e.g., esterification of the acetic acid moiety) .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic fits. For high-throughput screening data, employ Z-factor analysis to assess assay robustness and Bootstrap resampling to estimate confidence intervals . Address outliers using Grubbs’ test or ROUT method (Q=1%) .
Q. How can researchers validate target engagement of this compound in complex biological systems?
- Methodological Answer : Utilize cellular thermal shift assays (CETSA) to confirm binding to the intended protein target. Combine with isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For in vivo validation, employ radiolabeled analogs (e.g., ¹⁴C-acetyl group) and autoradiography in tissue sections . Cross-correlate with knockout/knockdown models to observe phenotype rescue or attenuation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
